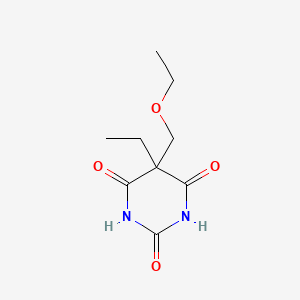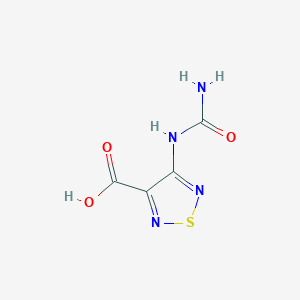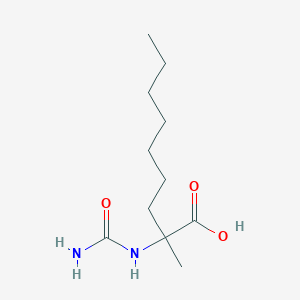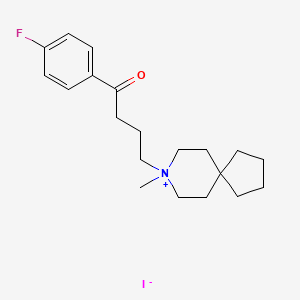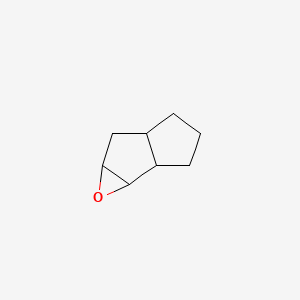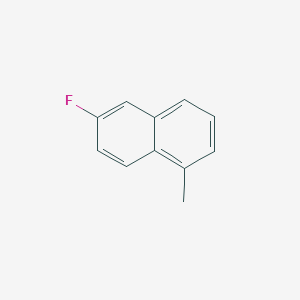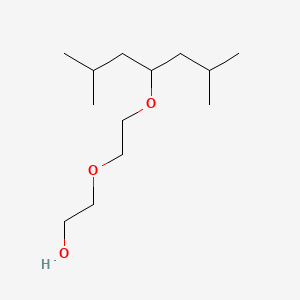
Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- is a chemical compound with the molecular formula C13H28O3. It is known for its unique structure, which includes an ethanol backbone with two ethoxy groups and a 1-isobutyl-3-methylbutoxy substituent. This compound is used in various industrial and scientific applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- typically involves the reaction of 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)ethanol with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of advanced technologies and equipment ensures efficient production while maintaining safety and environmental standards.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It is employed in biochemical assays and as a component in certain biological buffers.
Medicine: It is investigated for its potential therapeutic properties and as an ingredient in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- include:
- 2-(2-(3-methylbutoxy)ethoxy)ethanol
- 2-(2-(3-methoxy-3-methylbutoxy)ethoxy)ethanol
- 2-(2-(1,3-dioxan-2-yl)ethoxy)ethanol
Uniqueness
Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
| 63980-62-1 | |
Molekularformel |
C13H28O3 |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
2-[2-(2,6-dimethylheptan-4-yloxy)ethoxy]ethanol |
InChI |
InChI=1S/C13H28O3/c1-11(2)9-13(10-12(3)4)16-8-7-15-6-5-14/h11-14H,5-10H2,1-4H3 |
InChI-Schlüssel |
PUYQBWNBLFXRIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC(C)C)OCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



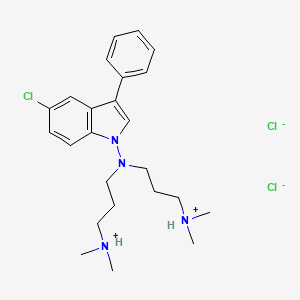
![3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole](/img/structure/B13763087.png)

